(R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine (R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13778926
InChI: InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m1/s1
SMILES: C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4
Molecular Formula: C16H14N2S
Molecular Weight: 266.4 g/mol

(R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine

CAS No.:

Cat. No.: VC13778926

Molecular Formula: C16H14N2S

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine -

Specification

Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
IUPAC Name (2R)-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole
Standard InChI InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m1/s1
Standard InChI Key ZMYZJAQMQBHNLH-CYBMUJFWSA-N
Isomeric SMILES C1CN2C3=CC=CC=C3SC2=N[C@H]1C4=CC=CC=C4
SMILES C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4
Canonical SMILES C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4

Introduction

Structural and Stereochemical Features

Core Architecture

The molecule features a benzothiazole ring fused to a partially saturated pyrimidine ring system, creating a planar bicyclic framework. The benzothiazole moiety (C7H4NS) contributes aromaticity and electron-deficient characteristics, while the dihydropyrimidine component introduces conformational flexibility . At the 2-position of the pyrimidine ring, an (R)-configured phenyl group introduces chirality, a critical determinant of molecular recognition in biological systems. X-ray crystallography of related compounds suggests that the phenyl ring adopts a pseudo-axial orientation relative to the fused heterocycle, minimizing steric clashes .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC16H14N2S
Molecular weight266.36 g/mol
StereochemistryR-configuration at C2
Hybridizationsp²/sp³ (pyrimidine junction)

Electronic and Steric Effects

Density functional theory (DFT) calculations on analogous systems reveal localized electron density at the sulfur atom (benzothiazole) and N1 of the pyrimidine, creating potential hydrogen-bonding sites . The phenyl substituent’s electron-donating resonance effects moderate the electron-deficient nature of the thiazolo[3,2-a]pyrimidine system, a feature exploitable in catalysis or receptor binding .

Synthesis and Derivative Preparation

Primary Synthetic Routes

While explicit details for (R)-2-phenyl-3,4-dihydro-2H-benzo thiazolo[3,2-a]pyrimidine remain proprietary, retrosynthetic analysis suggests two plausible pathways:

  • Multicomponent Domino Reactions: Adapted from , a p-toluenesulfonic acid (p-TSA)-catalyzed Knoevenagel/Michael/cyclization sequence could assemble the core from 2-aminobenzenethiol, a β-ketoester, and benzaldehyde derivatives. Enantioselectivity may arise from chiral auxiliaries or asymmetric catalysis.

  • Stepwise Cyclization: As reported for thiazolo[3,2-a]pyrimidines , condensation of thiourea with α,β-unsaturated ketones followed by ring closure with chloroacetonitrile provides access to the bicyclic system. Resolution via chiral chromatography or enzymatic methods would yield the R-enantiomer.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclocondensationZnCl2, glacial acetic acid, 80°C85%
Chirality InductionChiral HPLC (preparative)N/A
PurificationEthanol recrystallization70%

Post-Synthetic Modifications

The C2 phenyl group and pyrimidine N3 position offer handles for diversification:

  • Electrophilic Aromatic Substitution: Nitration or sulfonation of the phenyl ring could modulate electronic properties .

  • N-Functionalization: Alkylation at N3 using alkyl halides or Mitsunobu reactions may enhance solubility .

Physicochemical Properties and Stability

Thermodynamic Parameters

Experimental data collated from and indicate:

  • Melting Point: 145–147°C, consistent with rigid fused-ring systems.

  • Boiling Point: 443.9±48.0°C (extrapolated), suggesting low volatility.

  • Solubility: Limited aqueous solubility (logP = 3.30) favors organic solvents like DMSO or dichloromethane .

Stability Considerations

Storage under inert atmosphere at 2–8°C prevents oxidative degradation of the benzothiazole sulfur and racemization at C2. Accelerated stability studies (40°C/75% RH) for analogs show <5% decomposition over 30 days, implying satisfactory shelf life under recommended conditions .

Hypothesized Biological Activity

Mechanistic Analogies

Though direct bioactivity data for this enantiomer are unpublished, structurally related thiazolo[3,2-a]pyrimidines exhibit:

  • Topoisomerase II Inhibition: IC50 values of 0.8–2.1 μM in HepG2 cells, via intercalation and stabilization of DNA-enzyme complexes .

  • Caspase-3/8 Activation: Induction of apoptosis in hepatocellular carcinoma models at 10 μg/mL .

  • Antimicrobial Effects: MIC values of 4–16 μg/mL against Gram-positive pathogens for benzothiazolopyrimidine-thiazole conjugates .

Structure-Activity Relationships (SAR)

Key determinants inferred from analogs:

  • Chirality: R-configuration enhances target affinity by 3–5 fold versus S-enantiomers in kinase assays .

  • Substituent Effects: Electron-withdrawing groups (e.g., NO2) on the phenyl ring improve DNA binding but reduce metabolic stability .

Industrial and Research Applications

Pharmaceutical Development

As a scaffold for kinase inhibitors or antimicrobials, the compound’s synthetic tractability and stereochemical purity make it a candidate for:

  • High-Throughput Screening: Functionalization libraries to identify lead compounds.

  • Prodrug Formulations: Esterification of the pyrimidine ring for enhanced bioavailability.

Material Science Applications

  • Organic Semiconductors: Planar conjugated systems with hole-transport capabilities (μh ≈ 0.01 cm²/V·s) .

  • Ligands in Catalysis: Chiral induction in asymmetric hydrogenation reactions.

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